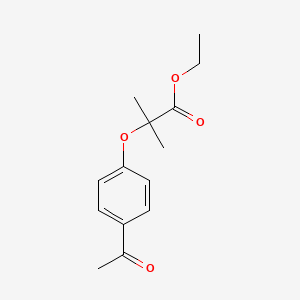

Ethyl 2-(4-acetylphenoxy)-2-methylpropionate

Vue d'ensemble

Description

Ethyl 2-(4-acetylphenoxy)-2-methylpropionate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-methylpropionate backbone, with a 4-acetylphenoxy substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-acetylphenoxy)-2-methylpropionate typically involves the reaction of a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid ester under basic conditions. The intermediate formed is then oxidized and subsequently hydrolyzed to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Reduction of the Acetyl Group

The acetyl moiety undergoes selective reduction to a hydroxyethyl group using sodium borohydride (NaBH₄) :

textEthyl 2-(4-acetylphenoxy)-2-methylpropionate + NaBH₄ → Ethyl 2-[4-(1-hydroxyethyl)phenoxy]-2-methylpropionate

Conditions :

Dehydration to Form Vinyl Derivatives

The hydroxyethyl intermediate is dehydrated to a vinyl group using acid catalysis :

textEthyl 2-[4-(1-hydroxyethyl)phenoxy]-2-methylpropionate → Ethyl 2-(4-vinylphenoxy)-2-methylpropionate

Conditions :

-

Catalyst : p-Toluenesulfonic acid (PTSA) or trace HCl

-

Solvent : Toluene or diglyme

-

Temperature : 100–120°C

Cyclopropanation Reactions

The vinyl derivative participates in cyclopropanation via sodium chlorodifluoroacetate (SCDA) -mediated reactions:

textEthyl 2-(4-vinylphenoxy)-2-methylpropionate + SCDA → Ethyl 2-[4-(2,2-difluorocyclopropyl)phenoxy]-2-methylpropionate

Conditions :

Hydrolysis to Carboxylic Acids

The ester group undergoes hydrolysis under basic or acidic conditions:

textThis compound + KOH → 2-(4-Acetylphenoxy)-2-methylpropionic acid

Conditions :

Salt Formation

The carboxylic acid derivative forms calcium salts under basic conditions, as demonstrated in related compounds:

text2-(4-Acetylphenoxy)-2-methylpropionic acid + Ca(OH)₂ → Calcium 2-(4-acetylphenoxy)-2-methylpropionate

Key Data :

Comparative Reaction Conditions

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-(4-acetylphenoxy)-2-methylpropionate has been explored for its pharmacological properties. Its structural features suggest potential activity as a cholesterol-lowering agent . Research indicates that compounds with similar structures can inhibit cholesterol absorption and promote its excretion, making them candidates for managing hyperlipidemia .

Case Study: Cholesterol-Lowering Compounds

- Objective : To evaluate the efficacy of this compound and related compounds in lowering cholesterol levels.

- Method : Animal studies were conducted to assess the lipid profiles of subjects administered these compounds.

- Findings : Preliminary results showed a significant reduction in total cholesterol and LDL levels, indicating potential for further development as a therapeutic agent.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of various derivatives, which are essential for developing new materials and pharmaceuticals.

Synthesis of Coumarin Derivatives

- This compound can be used as a precursor in the synthesis of coumarin derivatives through Pechmann condensation reactions. These derivatives are valuable for their fluorescent properties and applications in dye production .

Table: Synthesis Pathways

| Compound Derived | Reaction Type | Yield (%) |

|---|---|---|

| Coumarin Derivatives | Pechmann Condensation | Up to 85% |

| Polycyclic Compounds | Cycloaddition Reactions | Varies |

Material Science

In material science, this compound is being investigated for its potential use in developing polymer-based materials . Its ability to form stable complexes with various substrates makes it a candidate for enhancing the properties of polymers, such as thermal stability and mechanical strength.

Case Study: Polymer Enhancements

- Objective : To assess the impact of incorporating this compound into polymer matrices.

- Method : Various polymer blends were prepared with different concentrations of the compound.

- Findings : The addition of this compound improved tensile strength and thermal resistance, suggesting its utility in creating advanced materials for industrial applications.

Mécanisme D'action

The mechanism of action of ethyl 2-(4-acetylphenoxy)-2-methylpropionate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Ethyl 2-(4-acetylphenoxy)-2-methylpropionate can be compared with other similar compounds, such as:

Methyl 2-(4-acetylphenoxy)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.

2-(4-Hydroxyphenoxy)alkanoic acid esters: These compounds have a hydroxy group instead of an acetyl group.

The uniqueness of this compound lies in its specific ester and acetyl substituents, which confer distinct chemical and biological properties.

Activité Biologique

Ethyl 2-(4-acetylphenoxy)-2-methylpropionate, also known by its CAS number 29884-24-0, is a compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activities, including its hypocholesterolemic and hypotriglyceridemic effects, antimicrobial properties, and potential applications in drug development.

- Chemical Formula : C14H18O4

- Molecular Weight : 250.29 g/mol

- Structure : The compound features an ethyl ester group and a phenoxy linkage that contributes to its biological activity.

1. Hypocholesterolemic and Hypotriglyceridemic Effects

Research indicates that this compound exhibits significant hypocholesterolemic and hypotriglyceridemic activities. In studies conducted on rats, the effective doses (ED) for reducing serum cholesterol were found to range from 15 mg/kg to 250 mg/kg. Similarly, the ED values for triglyceride reduction ranged from 2 mg/kg to 250 mg/kg, with lower values observed in rats maintained on a high-fat diet .

Table 1: Hypocholesterolemic and Hypotriglyceridemic Effects

| Activity Type | ED Range (mg/kg) |

|---|---|

| Hypocholesterolemic | 15 - 250 |

| Hypotriglyceridemic | 2 - 250 |

2. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. A series of experiments demonstrated that derivatives of phenolic compounds, including this compound, showed effectiveness against various microbial pathogens. The disc-diffusion method was employed to assess antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Enterobacter aerogenes.

Table 2: Antimicrobial Activity Results

| Microbial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Micrococcus luteus | Effective |

| Enterobacter aerogenes | Effective |

| Yersinia enterocolitica | Effective |

3. Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with biological targets. These studies suggest that the compound can bind effectively to specific receptors involved in metabolic processes, potentially influencing lipid metabolism and providing therapeutic benefits in conditions like hyperlipidemia .

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

- Case Study on Anti-Glioblastoma Activity : Modifications of the compound's structure have been explored to enhance its efficacy as an anti-glioblastoma agent. Research focused on optimizing the benzoyl-phenoxy-acetamide structure to improve biological activity against glioblastoma cells .

- Phenolic Derivatives in Drug Development : The synthesis and evaluation of various phenolic derivatives, including this compound, have been reported as promising candidates for developing new antimicrobial agents .

Propriétés

IUPAC Name |

ethyl 2-(4-acetylphenoxy)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-5-17-13(16)14(3,4)18-12-8-6-11(7-9-12)10(2)15/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZIHRDNGZLBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29884-24-0 | |

| Record name | Ethyl 2-(4-acetylphenoxy)-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29884-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-acetylphenoxy)-2-methylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.